molecular formula C13H8F4O B6340940 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol CAS No. 1214340-39-2

4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol

Cat. No.: B6340940
CAS No.: 1214340-39-2
M. Wt: 256.19 g/mol
InChI Key: XJLFTISCIKSLGL-UHFFFAOYSA-N
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Description

4’-Fluoro-5-(trifluoromethyl)biphenyl-3-ol is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-5-(trifluoromethyl)biphenyl-3-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-5-(trifluoromethyl)biphenyl-3-ol may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-5-(trifluoromethyl)biphenyl-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4’-Fluoro-5-(trifluoromethyl)biphenyl-3-one, while reduction could produce 4’-Fluoro-5-(trifluoromethyl)biphenyl .

Scientific Research Applications

4’-Fluoro-5-(trifluoromethyl)biphenyl-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Fluoro-5-(trifluoromethyl)biphenyl-3-ol exerts its effects involves interactions with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Uniqueness: 4’-Fluoro-5-(trifluoromethyl)biphenyl-3-ol is unique due to the combination of its biphenyl core, fluorine atom, and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-3-1-8(2-4-11)9-5-10(13(15,16)17)7-12(18)6-9/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLFTISCIKSLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673432
Record name 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214340-39-2
Record name 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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